Docosahexaenoic acid

Catalog No.
S594106
CAS No.
6217-54-5
M.F
C22H32O2
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Docosahexaenoic acid

CAS Number

6217-54-5

Product Name

Docosahexaenoic acid

IUPAC Name

(4E,7E,10E,13E,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoic acid

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9+,13-12+,16-15+,19-18+

InChI Key

MBMBGCFOFBJSGT-OBOJEMQYSA-N

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Synonyms

Acids, Docosahexaenoic, Acids, Docosahexenoic, Docosahexaenoate, Docosahexaenoic Acid (All-Z Isomer), Docosahexaenoic Acid Dimer (All-Z Isomer), Docosahexaenoic Acid, 3,6,9,12,15,18-Isomer, Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cerium Salt, Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Cesium Salt, Docosahexaenoic Acid, 4,7,10,13,16,19-(All-Z-Isomer), Potassium Salt, Docosahexaenoic Acid, 4,7,10,13,16,19-(Z,Z,Z,Z,Z,E-Isomer), Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Docosahexaenoic Acid, 4,7,10,13,16,19-Isomer, Sodium Salt, Docosahexaenoic Acid, Sodium Salt, Docosahexaenoic Acids, Docosahexenoic Acids

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O

Brain Health and Cognitive Function:

DHA is the most abundant omega-3 PUFA in the brain, crucial for its development and function throughout life. Research suggests it may:

  • Support early brain development: Studies have shown DHA supplementation in pregnant and nursing mothers can positively impact infants' visual and cognitive development. [Source: National Institutes of Health (NIH) - ]
  • Enhance cognitive function in adults: While research is ongoing, some studies indicate that DHA supplementation may improve cognitive performance and memory, particularly in older adults or individuals with mild cognitive decline. [Source: National Institutes of Health (NIH) - ]
  • Reduce the risk of neurodegenerative diseases: Research suggests DHA might play a role in protecting against neurodegenerative diseases like Alzheimer's disease and dementia, though further research is needed to confirm its efficacy. [Source: National Institutes of Health (NIH) - ]

Cardiovascular Health:

DHA is associated with various benefits for cardiovascular health, including:

  • Lowering blood pressure: Studies indicate that DHA supplementation may modestly reduce blood pressure, especially in individuals with high blood pressure already. [Source: National Institutes of Health (NIH) - ]
  • Reducing triglyceride levels: Research suggests DHA can help lower triglyceride levels in the blood, a risk factor for cardiovascular disease. [Source: National Institutes of Health (NIH) - ]
  • Reducing the risk of heart disease: Although evidence is not conclusive, some studies suggest DHA supplementation may offer additional benefits for individuals at risk of heart disease. [Source: National Institutes of Health (NIH) - ]

Eye Health and Vision:

DHA is crucial for proper retinal function and vision. Research suggests it may:

  • Support healthy vision development in infants: Similar to brain development, DHA plays a role in healthy vision development in infants. [Source: National Institutes of Health (NIH) - ]
  • Reduce the risk of age-related macular degeneration (AMD): Studies suggest adequate DHA intake may help reduce the risk of AMD, a leading cause of vision loss in older adults. [Source: National Institutes of Health (NIH) - ]

Other Potential Applications:

Research continues to explore the potential benefits of DHA in various areas, including:

  • Mental health: Some studies suggest DHA might play a role in mood regulation and reducing the risk of depression and anxiety, though more research is needed.
  • Inflammation: DHA possesses anti-inflammatory properties, potentially offering benefits for conditions like arthritis and inflammatory bowel disease.
  • Cancer: Research is ongoing, but some studies suggest DHA may have potential benefits in preventing or managing certain types of cancer.

Docosahexaenoic acid is a long-chain, highly unsaturated omega-3 fatty acid with the chemical formula C22H32O2C_{22}H_{32}O_2. It is denoted as 22:6(n3)22:6(n-3), indicating that it contains 22 carbon atoms and six double bonds, with the first double bond located at the third carbon from the omega end. This fatty acid is crucial for human health, particularly in the development and function of the brain, retina, and skin. Docosahexaenoic acid can be synthesized from alpha-linolenic acid, a plant-derived omega-3 fatty acid, but this conversion is often inefficient in adults. It is predominantly found in high concentrations in cold-water fish such as salmon and mackerel, as well as in algae and breast milk .

DHA is crucial for the development and function of the brain and retina []. It is incorporated into cell membranes, influencing their structure and function []. DHA is also involved in cell signaling pathways and gene expression []. The exact mechanisms by which DHA exerts its effects are still being elucidated by researchers [, ].

Note

Due to the ongoing nature of scientific research, the specific details of DHA's mechanism of action are constantly being refined.

DHA is generally safe for most people when consumed at recommended doses []. However, high doses can increase bleeding risk []. Pregnant and breastfeeding women should consult with a healthcare professional before taking DHA supplements [].

The biosynthesis of docosahexaenoic acid involves several enzymatic reactions starting from alpha-linolenic acid. The process includes:

  • Desaturation: The conversion of alpha-linolenic acid into stearidonic acid through a desaturation reaction catalyzed by delta-6 desaturase.
  • Elongation: Stearidonic acid is elongated to eicosatetraenoic acid through a series of elongation reactions.
  • Further Desaturation and Elongation: Eicosatetraenoic acid undergoes further desaturation to produce eicosapentaenoic acid, which is then elongated to docosapentaenoic acid. Finally, docosapentaenoic acid is converted into docosahexaenoic acid via another desaturation reaction .

These reactions illustrate how docosahexaenoic acid can be synthesized endogenously, although dietary sources are often necessary to meet physiological needs.

Docosahexaenoic acid plays a vital role in various biological processes:

  • Neuronal Function: It is a major component of neuronal membranes, influencing membrane fluidity and the functionality of membrane proteins, which are critical for neurotransmission and signal transduction .
  • Vision: In the retina, docosahexaenoic acid is essential for maintaining the structure and function of photoreceptor cells, thereby supporting visual acuity .
  • Inflammation and Immune Response: Docosahexaenoic acid has anti-inflammatory properties and modulates immune responses by influencing the production of lipid mediators .
  • Cognitive Health: Adequate levels of docosahexaenoic acid are associated with improved cognitive functions and may reduce the risk of neurodegenerative diseases such as Alzheimer's disease .

Docosahexaenoic acid can be synthesized both biologically and chemically:

  • Biological Synthesis: As previously mentioned, it can be synthesized from alpha-linolenic acid via a series of desaturation and elongation reactions facilitated by specific enzymes.
  • Chemical Synthesis: Laboratory methods for synthesizing docosahexaenoic acid typically involve multi-step organic synthesis techniques that create the desired carbon chain length and double bond configuration. These methods are not commonly used for large-scale production due to complexity and cost.

Docosahexaenoic acid interacts with various medications:

  • Antihypertensive Drugs: It may enhance the blood pressure-lowering effects of these medications.
  • Anticoagulants: There is a risk of increased bleeding when combined with anticoagulant medications due to its blood-thinning properties.
  • Diabetes Medications: Docosahexaenoic acid might interfere with blood sugar control when taken alongside diabetes medications .

These interactions highlight the importance of monitoring when combining docosahexaenoic acid with other treatments.

Several compounds share structural or functional similarities with docosahexaenoic acid. Here are some notable examples:

Compound NameStructure/PropertiesUnique Aspects
Eicosapentaenoic AcidC20H30O2C_{20}H_{30}O_2, 20 carbons, 5 double bondsPrecursor to anti-inflammatory mediators
Alpha-Linolenic AcidC18H30O2C_{18}H_{30}O_2, 18 carbons, 3 double bondsPlant-derived omega-3 fatty acid
Docosapentaenoic AcidC22H34O2C_{22}H_{34}O_2, 22 carbons, 5 double bondsIntermediate in the biosynthesis pathway of DHA
Arachidonic AcidC20H32O2C_{20}H_{32}O_2, 20 carbons, 4 double bondsPrecursor to pro-inflammatory eicosanoids

Docosahexaenoic acid stands out due to its unique structure that allows it to play critical roles in brain health and development while also providing anti-inflammatory benefits that are not as pronounced in some other omega-3 fatty acids. Its high concentration in neural tissues underlines its importance compared to other similar compounds.

The story of DHA research begins with the pioneering work of George and Mildred Burr, who in 1929 discovered that certain fatty acids were critical to health. They observed that when fatty acids were absent from the diet, a life-threatening deficiency syndrome developed, leading them to coin the term "essential fatty acids" in 1930. This groundbreaking work established the foundation for understanding the biological importance of specific dietary fats.

Despite these early discoveries, omega-3 fatty acids, including DHA, remained relatively understudied for decades. During the 1950s and 1960s, although there were limited investigations, several notable findings emerged. Widmer and Holman demonstrated that animals could convert linolenic acid to omega-3 fatty acids containing 5 and 6 double bonds, while Hammond and Lundberg identified the product containing 6 double bonds as docosahexaenoic acid (DHA). Klenk and Mohrhauer subsequently found that large amounts of DHA were present in the brain, and Cotman et al. showed that DHA is enriched in synaptosomal membranes.

The 1970s marked a pivotal turning point in DHA research with two key discoveries that sparked widespread interest: the enhancement of retinal visual response by DHA and the protective effect of EPA (another omega-3 fatty acid) against coronary thrombosis. Anderson and colleagues discovered in 1973 that the high DHA content of retinal membranes enhanced the electrical response of photoreceptor cells to illumination, establishing one of the first functional effects of DHA in the central nervous system.

Since the 1980s, interest in DHA and other omega-3 fatty acids has grown exponentially. A major regulatory milestone occurred on September 8, 2004, when the U.S. Food and Drug Administration gave "qualified health claim" status to EPA and DHA omega-3 fatty acids, stating that "supportive but not conclusive research shows that consumption of EPA and DHA [omega-3] fatty acids may reduce the risk of coronary heart disease". Similarly, the Canadian Food Inspection Agency recognized DHA's importance, allowing the claim that "DHA, an omega-3 fatty acid, supports the normal physical development of the brain, eyes, and nerves primarily in children under two years of age".

DHA as an Essential Omega-3 Polyunsaturated Fatty Acid

Docosahexaenoic acid is classified as an omega-3 polyunsaturated fatty acid with the notation 22:6(n-3), indicating it has a 22-carbon chain with six double bonds, with the first double bond located at the third carbon from the omega end. Its trivial name is cervonic acid (derived from the Latin word cerebrum for "brain"), reflecting its prominence in neural tissues.

DHA is considered essential because humans cannot synthesize it in adequate amounts. While DHA can technically be produced in the body from alpha-linolenic acid (ALA), this conversion process is highly inefficient, with only 0.1-0.5% of ALA successfully converted to DHA. This conversion also depends on adequate levels of various vitamins and minerals, as well as the balance of omega-6 fatty acids in the diet. Due to this limited endogenous synthesis, DHA must be obtained directly from dietary sources or supplements.

The primary dietary sources of preformed DHA include:

SourceDHA Content (mg/100g)
Fatty fish (salmon)500-1500
Tuna200-500
Mackerel400-1000
Sardines300-900
Algal oil400-500
Maternal breast milk5-20

DHA's essential nature extends beyond simple nutritional requirements. An emerging evolutionary perspective suggests that access to DHA-rich foods may have played a pivotal role in human brain development. Crawford et al. argue that the relative rate of brain to body growth in land-based mammals was rate-limited by inadequate biosynthesis of DHA in the liver. The discovery of convenient shore-based food sources rich in DHA coincided with the expansion of the human cerebral cortex, potentially preceding both the expansion of grey matter and the development of language and toolmaking.

Global Research Trends and Academic Focus Areas

Research on DHA has expanded dramatically in recent decades, with several key focus areas emerging across various disciplines:

Neurodevelopment and Brain Function: A substantial body of research has investigated DHA's role in brain development and cognitive function. DHA comprises over 90% of the omega-3 fatty acids in the brain and up to 25% of its total fat content. Studies have demonstrated that DHA is essential for normal brain growth and development, particularly during the last trimester of pregnancy and the first two years of life when brain development is most rapid5.

Visual System Development: DHA is highly concentrated in the retina, making up approximately 60% of the polyunsaturated fatty acids in this tissue. Research has shown that DHA enhances the electrical response of photoreceptor cells to light, influencing visual acuity development in infants. Studies have demonstrated that including DHA in formula for healthy, full-term infants increases visual acuity.

Cardiovascular Health: Numerous studies have investigated DHA's effects on various cardiovascular risk factors. Research indicates that DHA may be more effective than other omega-3 fatty acids at improving several markers of heart health. Studies show that DHA can increase the omega-3 index (a blood marker linked to reduced risk of sudden cardiac death), decrease blood triglycerides, and improve HDL cholesterol levels.

Cardiovascular ParameterEffect of DHA
Omega-3 IndexIncreased by 5.6% (2,700 mg/day for 10 weeks)
Blood TriglyceridesDecreased by 13.3%
HDL CholesterolIncreased by 7.6%
Blood Pressure (Diastolic)Reduced by average of 3.1 mmHg

Anti-inflammatory Effects: Research has demonstrated DHA's potential to reduce inflammation, which has implications for various inflammatory conditions. DHA serves as a precursor for specialized compounds called resolvins and protectins that help resolve inflammation and protect neural tissues.

Aging and Neurodegenerative Diseases: Decreases in brain DHA levels have been associated with cognitive decline during aging and with the onset of sporadic Alzheimer's disease. Research is exploring DHA's potential role in preventing or mitigating age-related cognitive decline and neurodegenerative disorders.

Structural Significance in Biological Systems

DHA's unique molecular structure confers special properties that are crucial for its biological functions. Structurally, DHA is a carboxylic acid with a 22-carbon chain (docosa- derives from the Ancient Greek for 22) and six (hexa-) cis double bonds (-en-). This highly unsaturated structure distinguishes DHA from other fatty acids and contributes to its special properties in biological membranes.

DHA is a major constituent of membrane phospholipids, particularly in neural tissues. It comprises 40% of the polyunsaturated fatty acids in the brain and 60% of the PUFAs in the retina. Unlike the photosynthetic cells in algae and higher plants, mammalian cells lack the specific enzymes required for the de novo synthesis of alpha-linolenic acid (ALA), the precursor for all omega-3 fatty acid syntheses.

Molecular dynamic modeling of phospholipid bilayers has demonstrated that the presence of DHA significantly increases membrane flexibility compared to other fatty acids. Feller et al. identified over 100 alternative likely configurations for DHA in phospholipids. In fluid, the DHA molecule constantly changes shape – when extended, it takes a twisted, helical configuration, but often adopts a "hairpin" shape where the terminus end is back-folded close to the bilayer.

These unique structural properties result in:

  • Increased membrane fluidity and flexibility
  • Enhanced resistance to mechanical stress
  • Optimized environment for membrane proteins
  • Improved solvation in hydrophobic areas (benefiting G-coupled membrane proteins like rhodopsin)

DHA's structure also allows it to serve as a precursor for bioactive compounds with significant physiological effects. Recent discoveries have identified DHA as the precursor for a newly identified docosanoid called protectin, or neuroprotectin (NPD1) when found in the central nervous system. NPD1 induces nerve regeneration, reduces leukocyte infiltration, and maintains homeostasis through aging by reducing pro-apoptotic and pro-inflammatory signaling.

The Sprecher pathway, first characterized in mammals, represents the primary route for DHA biosynthesis in vertebrates lacking Δ4 desaturase activity [1] [2]. This pathway initiates with α-linolenic acid (ALA, 18:3n-3), which undergoes Δ6 desaturation to form stearidonic acid (18:4n-3). Subsequent elongation produces 20:4n-3, followed by Δ5 desaturation to eicosapentaenoic acid (EPA, 20:5n-3). EPA is elongated twice to 24:5n-3, which undergoes Δ6 desaturation—catalyzed by fatty acyl desaturase 2 (Fads2)—to yield 24:6n-3. A peroxisomal β-oxidation step shortens this intermediate to DHA (22:6n-3) [1].

Key features of the Sprecher pathway include:

  • Compartmentalization: Initial steps occur in the endoplasmic reticulum, while β-oxidation is peroxisomal [2].
  • Substrate flexibility: Fads2 enzymes in rainbow trout (Oncorhynchus mykiss) and rats (Rattus norvegicus) desaturate both C₁₈ and C₂₄ substrates [1].
  • Energy cost: Requires four NADPH molecules per DHA molecule synthesized [4].
Pathway StepEnzymeSubstrateProduct
Δ6 desaturationFads218:3n-318:4n-3
ElongationElovl518:4n-320:4n-3
Δ5 desaturationFads220:4n-320:5n-3
Double elongationElovl220:5n-324:5n-3
Δ6 desaturationFads224:5n-324:6n-3
β-oxidationACOX124:6n-322:6n-3

This pathway’s reliance on peroxisomal processing creates kinetic limitations, with human studies showing only 9% net conversion of ALA to DHA [4].

Delta4 Desaturation Pathway in Marine Organisms

Marine teleosts like the rabbitfish (Siganus canaliculatus) bypass Sprecher pathway complexities through Δ4 desaturase activity [2]. These organisms directly convert docosapentaenoic acid (DPA, 22:5n-3) to DHA via a single Fads2-mediated step, eliminating elongation and β-oxidation requirements. Functional characterization of S. canaliculatus Fads2 confirmed 94% conversion efficiency of 22:5n-3 to DHA in yeast expression systems [2].

Evolutionary advantages of this pathway include:

  • Reduced metabolic cost: Saves two elongation steps compared to the Sprecher pathway [2].
  • Tissue specialization: Δ4 desaturase activity in marine fish liver correlates with high DHA demands for neural tissue development [1].
  • Phylogenetic distribution: Δ4 capability has been identified in 11 teleost species, including Nile tilapia (Oreochromis niloticus) and Japanese medaka (Oryzias latipes) [1].

Polyketide Synthase Pathway in Schizochytrium Species

The marine protist Schizochytrium sp. employs a polyketide synthase (PKS) pathway for anaerobic DHA synthesis [3]. This oxygen-independent mechanism involves:

  • Malonyl-CoA polymerization: Iterative Claisen condensations assemble a 22-carbon chain.
  • Ketoreduction: β-keto groups are reduced to methylene units.
  • Dehydration: Introduction of double bonds via dehydratase domains.

Phosphopantetheinyl transferase (PPTase) activates acyl-carrier proteins in the PKS complex, enabling synthesis rates exceeding 50 g DHA/L in industrial fermentations [3]. Co-overexpression of PPTase and ω-3 desaturase in engineered Schizochytrium strains increased DHA titer by 78.1% compared to wild-type [3].

Enzymatic Conversion of Alpha-Linolenic Acid

Human DHA biosynthesis from ALA involves coordinated hepatic desaturation and elongation. Stable isotope tracing in women revealed:

  • Conversion efficiency: 21% of ALA converts to EPA, 6% to DPA, and 9% to DHA [4].
  • Compartmental partitioning:
    • EPA accumulates equally in phosphatidylcholine (42 μmol/L) and cholesteryl esters (42 μmol/L) [4].
    • DHA preferentially incorporates into phosphatidylcholine (27 μmol/L vs. 2 μmol/L in cholesteryl esters) [4].

Gender differences in conversion efficiency (women > men) suggest hormonal regulation, potentially through estrogen-enhanced Elovl5 expression [4].

ELO/DES Pathway in Parietichytrium Species

Parietichytrium sp. synthesizes DHA exclusively via elongase/desaturase (ELO/DES) machinery [5]:

  • Δ6 desaturation of ALA to 18:4n-3
  • Elongation to 20:4n-3
  • Δ5 desaturation to EPA
  • Elongation to 22:5n-3
  • Δ4 desaturation to DHA

Gene knockout studies demonstrated:

  • Δ4 desaturase disruption increased n-3 DPA from 2.1% to 18.4% of total fatty acids [5].
  • C20 elongase inhibition elevated EPA content to 35.6 mg/g dry weight [5].

Species-Specific Variations in DHA Biosynthetic Capacity

DHA pathway diversity reflects evolutionary pressures:

SpeciesPathwayKey Adaptation
HumanSprecherLimited Δ4 desaturase; 9% ALA→DHA conversion [4]
Siganus canaliculatusΔ4 directHepatic Δ4 desaturase avoids peroxisomal steps [2]
Schizochytrium sp.PKSAnaerobic synthesis enables industrial production [3]
Parietichytrium sp.ELO/DESDual Δ4/Δ5 desaturases optimize LC-PUFA output [5]

Teleost fishes exhibit particularly high plasticity, with 67% of surveyed species possessing dual Sprecher/Δ4 pathway capacity [1].

Beta-Oxidation and Metabolic Fate

Peroxisomal β-oxidation finalizes DHA synthesis in Sprecher pathway-active species:

  • C24 processing: 24:6n-3 undergoes one β-oxidation cycle (2-carbon removal) to yield 22:6n-3 [1].
  • Energy yield: Liberates 8 ATP molecules per DHA molecule synthesized.
  • Membrane integration: 22:6n-3 preferentially incorporates into retinal phosphatidylethanolamine (60% of fatty acids) [2].

Hepatic DHA undergoes rapid redistribution, with 40% transported to brain tissue via lysophosphatidylcholine carriers within 24 hours of synthesis [4].

Docosahexaenoic acid exhibits a unique capacity to promote neurite outgrowth and synaptogenesis in developing neural tissues [1] [2]. In embryonic hippocampal neuronal cultures, supplementation with 1 μM docosahexaenoic acid significantly increases neurite length and branching patterns compared to unsupplemented controls or neurons treated with other fatty acids [1]. The specificity of this effect is demonstrated by the observation that arachidonic acid, oleic acid, or docosapentaenoic acid show no comparable effects on neurite development [1].

The synaptogenic properties of docosahexaenoic acid are evidenced by the significant increase in synapsin puncta formation, which represents improved synaptogenesis when normalized per neuron or per unit of neurite length [1]. This enhancement occurs through both the promotion of longer neurites and increased dendritic branching, creating more opportunities for synaptic connections [1]. The temporal specificity of these effects is critical, as docosahexaenoic acid availability during development is essential for neurite growth, synaptogenesis, and synaptic protein expression [1].

Research demonstrates that docosahexaenoic acid metabolism to N-docosahexaenoylethanolamide represents a significant biochemical mechanism underlying these developmental processes [3]. Inhibition of fatty acid amide hydrolase with URB597 potentiates docosahexaenoic acid-induced neurite growth and synaptogenesis, indicating that amide derivatives of docosahexaenoic acid contribute to the observed neuronal developmental effects [3]. N-docosahexaenoylethanolamide promotes hippocampal neurite growth and synaptogenesis at concentrations substantially lower than docosahexaenoic acid itself, suggesting enhanced potency of this metabolite [3].

Incorporation into Neuronal Phospholipids

The incorporation of docosahexaenoic acid into neuronal phospholipids follows specific patterns that reflect its functional importance in neural tissues [4] [5]. Docosahexaenoic acid demonstrates preferential incorporation into phosphatidylethanolamine and phosphatidylserine, which are predominantly located in the inner leaflet of the plasma membrane [6]. This selective incorporation is facilitated by the preferential utilization of phosphatidylcholine and phosphatidylethanolamine substrates containing sn-2 docosahexaenoic acid for phosphatidylserine synthesis [6] [7].

In neuronal cultures, docosahexaenoic acid supplementation results in substantial increases in docosahexaenoic acid-containing phospholipid species across all major phospholipid classes [5]. Phosphatidylethanolamine shows increased omega-3 species content with corresponding decreases in omega-6 species, while phosphatidylserine demonstrates the most dramatic response with doubled total content following docosahexaenoic acid supplementation [6] [8]. The incorporation efficiency varies among different phospholipid classes, with phosphatidylserine showing the highest affinity for docosahexaenoic acid incorporation [6].

The molecular species composition reveals that 16:0/22:6, 18:0/22:6, and 18:1/22:6 represent the dominating docosahexaenoic acid-containing phospholipid species in brain tissue [4]. The ratio of 18:0/22:6 to 16:0/22:6 phospholipid species exhibits temperature-dependent regulation, suggesting adaptive mechanisms for maintaining optimal membrane properties [4]. These specific molecular species contribute significantly to the unique biophysical properties of neuronal membranes [4].

Impact on Membrane Fluidity in Neural Tissues

Docosahexaenoic acid profoundly influences membrane fluidity and other biophysical properties crucial for neural tissue function [9] [10]. The incorporation of docosahexaenoic acid into neuronal membranes modulates key membrane properties including acyl chain order, phase behavior, compression, permeability, and protein activity [11]. These modifications create optimal conditions for rapid receptor diffusion and efficient protein function within neural membranes [12].

The unique structural properties of docosahexaenoic acid, with its six double bonds and highly flexible conformation, enable it to create specialized membrane domains that facilitate protein interactions [11]. Research demonstrates that docosahexaenoic acid partitions differently in lipid raft and non-raft domains, with greater accumulation in sphingomyelin/cholesterol-rich lipid rafts compared to eicosapentaenoic acid [11]. This differential partitioning affects cell signaling by modifying the composition of these specialized membrane domains [11].

The concept of homeoviscous compensation explains how docosahexaenoic acid levels are maintained to preserve optimal membrane fluidity [11]. When brain docosahexaenoic acid levels decrease due to omega-3 deficiency, reciprocal increases occur in docosapentaenoic acid omega-6 levels to maintain membrane unsaturation [11]. However, despite this compensatory mechanism, profound effects on membrane properties, enzyme activity, and neurotransmission are observed when docosahexaenoic acid levels are reduced [11].

Contributions to Dendrite Formation and Synaptic Plasticity

Docosahexaenoic acid plays a pivotal role in dendrite formation and synaptic plasticity through mechanisms involving membrane phospholipid synthesis and protein expression [13]. Oral supplementation with docosahexaenoic acid increases dendritic spine density in adult hippocampus, with this effect being approximately doubled when combined with uridine monophosphate [13]. The increase in dendritic spine density is accompanied by parallel increases in membrane phospholipids and specific pre- and post-synaptic proteins [13].

The enhancement of dendritic spine formation involves the increased synthesis of membrane phospholipids, as spine formation requires substantial membrane expansion [13]. Docosahexaenoic acid supplementation elevates hippocampal levels of phosphatidylserine, phosphatidylcholine, and phosphatidylethanolamine, providing the necessary membrane components for spine growth [13]. This process is supported by the observation that docosahexaenoic acid-induced spine formation is associated with increased expression of PSD-95, GluR-1, and Synapsin-1 proteins [13].

The synaptic plasticity effects of docosahexaenoic acid extend beyond structural changes to include functional modifications [14]. Acute docosahexaenoic acid administration promotes robust sprouting of uninjured corticospinal and serotonergic fibers, demonstrating anatomical plasticity in adult neural tissues [14]. This plasticity is accompanied by increased synaptophysin expression and enhanced synaptic contacts made by sprouting axons [14]. The molecular mechanisms underlying these effects involve the downregulation of PTEN and upregulation of phosphorylated AKT, pathways known to regulate synaptic plasticity [14].

Modulation of Neurotransmitter Systems

Docosahexaenoic acid exerts complex effects on multiple neurotransmitter systems, influencing both glutamatergic and other neurotransmitter pathways [15] [16]. The enhancement of glutamatergic synaptic transmission represents a primary mechanism through which docosahexaenoic acid modulates neurotransmission [1] [2]. In docosahexaenoic acid-supplemented neurons, spontaneous synaptic activity is significantly increased, primarily due to enhanced glutamatergic rather than GABAergic activity [1].

The modulation of glutamate receptor expression constitutes a key aspect of docosahexaenoic acid effects on neurotransmission [1] [2]. Docosahexaenoic acid supplementation increases the expression of glutamate receptor subunits, particularly NMDA receptor subunit NR2B and AMPA receptor subunit GluR1 [1] [3]. The effect on NR2A expression shows regional specificity, with particular reduction in CA3 following docosahexaenoic acid deficiency, suggesting a role in CA3-NMDA receptor-dependent learning and memory processes [1].

The vesicular glutamate transporter system also responds to docosahexaenoic acid supplementation [17]. Docosahexaenoic acid increases the levels of vesicular glutamate transporter 2 (VGLUT2) protein in differentiated neuronal cells, indicating enhanced capacity for glutamate packaging into synaptic vesicles [17]. This effect occurs under differentiation-promoting conditions and suggests that docosahexaenoic acid affects brain functions involving VGLUT2-mediated glutamate transport [17].

Beyond glutamate systems, docosahexaenoic acid influences other neurotransmitter pathways including serotonin, norepinephrine, acetylcholine, and dopamine [18]. The complex nature of these interactions suggests that docosahexaenoic acid effects on neurotransmission involve multiple mechanisms beyond simple receptor modulation [18].

Influence on Long-Term Potentiation Mechanisms

Docosahexaenoic acid plays a crucial role in long-term potentiation mechanisms through its involvement in phospholipase A2 activity and synaptic plasticity processes [19] [20] [21]. Research demonstrates that docosahexaenoic acid is essential for the induction of long-term potentiation, with calcium-independent phospholipase A2 representing a pivotal enzyme in this process [19] [20]. Inhibition of calcium-independent phospholipase A2 with bromoenol lactone prevents long-term potentiation induction, an effect that can be reversed by docosahexaenoic acid supplementation [19] [20].

The temporal specificity of docosahexaenoic acid effects on long-term potentiation is demonstrated by the observation that docosahexaenoic acid must be present during the induction phase rather than applied after tetanic stimulation [19] [20]. When 30 μM docosahexaenoic acid is co-applied with phospholipase A2 inhibitors during tetanic stimulation, normal long-term potentiation is restored [19] [20]. However, docosahexaenoic acid application after tetanic stimulation fails to recover impaired long-term potentiation, indicating a critical temporal window for its effects [19] [20].

The endogenous release of docosahexaenoic acid during tetanic stimulation appears to be sufficient to trigger long-term potentiation formation [19] [20]. This suggests that docosahexaenoic acid acts as an endogenous mediator of synaptic plasticity rather than simply a structural membrane component [19] [20]. The specificity of this effect is confirmed by the observation that arachidonic acid can also restore phospholipase A2 inhibitor-impaired long-term potentiation, while linoleic acid shows no such effect [19] [20].

The molecular mechanisms underlying docosahexaenoic acid effects on long-term potentiation involve its interaction with NMDA receptors [20]. Docosahexaenoic acid promotes the channel open probability of NMDA receptors without affecting channel conductance, thereby facilitating the calcium influx necessary for long-term potentiation induction [20]. This mechanism provides a direct link between docosahexaenoic acid availability and the cellular processes underlying learning and memory [20].

Neuroprotective Signaling Cascades

Docosahexaenoic acid activates multiple neuroprotective signaling cascades that contribute to neuronal survival and function [6] [8] [22]. The primary mechanism involves the phosphatidylserine-dependent activation of key protein kinases, including Akt, Raf-1, and protein kinase C [6] [8]. The accumulation of phosphatidylserine in neuronal membranes following docosahexaenoic acid supplementation facilitates the membrane translocation and activation of these kinases under both normal and stressed conditions [6] [8].

The Akt/PI3K signaling pathway represents a critical neuroprotective cascade modulated by docosahexaenoic acid [6] [8] [22]. Docosahexaenoic acid supplementation promotes phosphatidylserine accumulation, which facilitates insulin-like growth factor-induced Akt activation [22]. This effect is particularly important under suboptimal conditions where generation of survival signals such as PIP3 is inadequate [8]. The neuroprotective effects are abolished when cells are grown in serine-free medium or when phosphatidylserine synthesis is inhibited, confirming the phosphatidylserine-dependent nature of this protection [8] [22].

The Raf-1/MEK/ERK pathway also contributes to docosahexaenoic acid-mediated neuroprotection [6] [8]. Phosphatidylserine accumulation facilitates Raf-1 translocation to the membrane, where it can be activated by upstream signals [8]. The activation of this pathway contributes to neuronal survival through downstream effects on gene expression and cellular metabolism [8]. Similarly, protein kinase C translocation is enhanced by docosahexaenoic acid-induced phosphatidylserine accumulation, providing an additional neuroprotective mechanism [6] [8].

The cAMP/protein kinase A signaling pathway is activated through docosahexaenoic acid metabolism to synaptamide, which binds to the GAIN domain of GPR110 (ADGRF1) receptor [6]. This binding triggers cAMP signaling, activates protein kinase A, and subsequently phosphorylates CREB [6]. The activated CREB promotes the expression of genes involved in neurogenesis, synaptogenesis, and neuroprotection [6]. This pathway represents a novel mechanism through which docosahexaenoic acid exerts its neurodevelopmental and neuroprotective effects [6].

Additional neuroprotective mechanisms include the modulation of calcium signaling pathways and the regulation of gene expression [23] [24]. Docosahexaenoic acid influences calcium release from endoplasmic reticulum stores and modulates calcium-activated potassium channels, affecting neuronal excitability and survival [23]. The regulation of transcription factors such as NF-κB and AP-1 by docosahexaenoic acid contributes to the control of inflammatory responses and cellular stress responses [24].

Study ParameterEffect of DHAConcentration/ModelCitation
Neurite Length IncreaseSignificant increase vs control1 μM DHA in hippocampal cultures [1] [2]
Synaptogenesis EnhancementIncreased synapsin puncta formation1 μM DHA, 10 days in vitro [1] [3]
Synapsin ExpressionEnhanced protein levels1 μM DHA supplementation [1] [3]
Glutamate Receptor (NR2B) ExpressionIncreased receptor subunit expression1 μM DHA treatment [1] [3]
Glutamate Receptor (GluR1) ExpressionIncreased AMPA receptor expression1 μM DHA in neuronal cultures [13]
Spontaneous Synaptic ActivitySignificantly enhanced1 μM DHA in embryonic cultures [1] [2]
Dendrite FormationPromoted spine formationOral DHA supplementation [13]
Membrane Fluidity EnhancementImproved membrane propertiesDHA incorporation in membranes [9] [10]
Phosphatidylserine AccumulationDoubled total PS contentDHA supplementation in Neuro 2A cells [6] [8]
Long-term Potentiation RestorationRestored when impaired by inhibitors30 μM DHA in hippocampal slices [19] [20]
Synaptophysin Bouton DensityIncreased density around motor neurons30 min post-injury DHA injection [14]
Vesicular Glutamate Transporter 2 (VGLUT2)Increased protein levelsDHA addition to NG108-15 cells [17]
Phospholipid ClassDHA Content (% of total fatty acids)Effect of DHA SupplementationFunctional SignificanceCitation
Phosphatidylethanolamine (PE)15-20%Increased n-3 species, decreased n-6 speciesMembrane fluidity, protein activity [4] [5]
Phosphatidylserine (PS)30-40%Doubled PS content with DHA supplementationKinase translocation, neuroprotection [6] [8] [22]
Phosphatidylcholine (PC)8-12%Moderate increase in DHA-containing speciesMembrane structure, signaling [4] [5]
Phosphatidylinositol (PI)10-15%Increased DHA incorporationSignaling cascades [5]
Plasmalogen PE25-35%High n-6 species, responds to DHAMembrane dynamics, oxidation resistance [5]
Total Brain Phospholipids40% of total PUFAsSignificant alteration in fatty acid profileOverall membrane function [25] [26]
Signaling PathwayDHA EffectMolecular MechanismFunctional OutcomeCitation
Akt/PI3K PathwayFacilitates membrane translocation and activationPS-dependent membrane interactionNeuronal survival, anti-apoptotic [6] [8] [22]
Raf-1/MEK/ERK PathwayEnhanced translocation and activationPS-facilitated kinase recruitmentCell survival, proliferation [6] [8]
Protein Kinase C (PKC)Promoted membrane translocationPS-mediated membrane targetingNeuroprotection, survival signaling [6] [8]
cAMP/PKA SignalingActivated via GPR110/ADGRF1 receptorSynaptamide binding to GAIN domainNeurogenesis, synaptogenesis [6]
CREB ActivationIncreased phosphorylation and activationDownstream of cAMP/PKA signalingGene expression, synaptic plasticity [6]
Calcium SignalingModulates Ca2+ release and influxER pool mobilization, CRAC channel openingSynaptic transmission, plasticity [23] [24]
Phospholipase A2 (PLA2) ActivityEssential for LTP induction via iPLA2DHA release during synaptic stimulationLong-term potentiation induction [19] [20] [21]
PTEN DownregulationSignificantly reduced expressionmiR-21 upregulationAxonal regeneration, synaptic plasticity [14]

Physical Description

Liquid

XLogP3

6.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

328.240230259 g/mol

Monoisotopic Mass

328.240230259 g/mol

Heavy Atom Count

24

Appearance

Assay:≥98%A solution in ethanol

UNII

ZAD9OKH9JC

Drug Indication

Used as a high-docosahexaenoic acid (DHA) oral supplement.
Treatment of Retinitis Pigmentosa

Pharmacology

DHA in the central nervous system is found in the phospholipid bilayers where it modulates the physical environment and increase the free volume within the membrane bilayer. It influences the G-protein coupled receptor activity and affects transmembrane transport and cell interaction with the exterior world. It is also reported to promote apoptosis, neuronal differentiation and ion channel activity. Like other polyunsaturated fatty acids, DHA acts as a ligand at PPARs that plays an anti-inflammatory effect and regulate inflammatory gene expression and NFκB activation. DHA also gives rise to resolvins and related compounds (e.g., protectins) through pathways involving cyclooxygenase and lipoxygenase enzymes to resolve the inflammatory responses.
Doconexent is a polyunsaturated very long-chain fatty acid with a 22-carbon backbone and 6 double bonds, originating from the 3rd, 6th, 9th, 12th, 15th and 18th positions from the methyl end.

Mechanism of Action

DHA and its conversion to other lipid signalling moleccules compete with the arachidonic acid cascade from endogenous phospholipids and shift the inflammatory state to being more anti-inflammatory. DHA inhibits endotoxin-stimulated production of IL-6 and IL-8 in human endothelial cells. Derivatives of DHA are anti-inflammatory lipid mediators. Lipid mediators resolvin D1 and protectin D1 all inhibit transendothelial migration of neutrophils, so preventing neutrophilic infiltration at sites of inflammation, resolvin D1 inhibits IL-1β production, and protectin D1 inhibits TNF and IL-1β production. Monoxydroxy derivative of DHA converted by LOX inhibit thromboxane-induced platelet aggregation. DHA supplementation has also shown to reduce the levels of serum C-reactive protein (CRP) and other circulating markers of inflammation such as neutrophils in hypertriglyceridemic men. DHA acts as a ligand at peroxisome proliferator-activated receptor (PPAR) gamma and alpha that regulate lipid signalling molecule-mediated transduction pathways and modulate inflammation. As a natural ligand, DHA induces a protective effect in retinal tissues by activating retinoid x receptors and subsequent ERK/MAPK signaling pathway in photoreceptors to promote their survival and differentiation, stimulating the expression of antiapoptotic proteins such as Bcl-2 and preserving mitochondrial membrane potential.

Other CAS

6217-54-5

Absorption Distribution and Excretion

Like other omega-3 fatty acids, DHA is hydrolyzed from the intestines and delivered through the lymphatic circulation. Plasma DHA concentrations increase in a dose-dependent and saturable manner.
DHA is the most abundant n−3 fatty acid in membranes and is present in all organs. It is also the most variable among organs and is particularly abundant in neural tissue, such as brain and retina, where it is several hundred-fold more abundant than EPA.

Metabolism Metabolites

DHA can be metabolized into DHA-derived specialized pro-resolving mediators (SPMs), DHA epoxides, electrophilic oxo-derivatives (EFOX) of DHA, neuroprostanes, ethanolamines, acylglycerols, docosahexaenoyl amides of amino acids or neurotransmitters, and branched DHA esters of hydroxy fatty acids, among others. It is converted to 17-hydroperoxy-DHA derivatives via COX-2 and 15-LOX and 5-LOX activity. These derivatives are further converted into D-series resolvins and protectins with potent anti-inflammatory potential and potent neuroprotective effect. DHA may also be metabolized to 19,20-epoxydocosapentaenoic acids (EDPs) and isomers via CYP2C9 activity. Epoxy metabolites are reported to mediate anti-tumor activity by inhibiting angiogenesis, tumor growth, and metastasis.

Wikipedia

Docosahexaenoic_acid
Sitaxentan

Biological Half Life

Approximately 20 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Cosmetics -> Skin conditioning; Antistatic

Dates

Last modified: 09-16-2023
Calder PC: Omega-3 fatty acids and inflammatory processes. Nutrients. 2010 Mar;2(3):355-74. doi: 10.3390/nu2030355. Epub 2010 Mar 18. [PMID:22254027]
Kim HY: Novel metabolism of docosahexaenoic acid in neural cells. J Biol Chem. 2007 Jun 29;282(26):18661-5. Epub 2007 May 8. [PMID:17488715]
Picq M, Chen P, Perez M, Michaud M, Vericel E, Guichardant M, Lagarde M: DHA metabolism: targeting the brain and lipoxygenation. Mol Neurobiol. 2010 Aug;42(1):48-51. doi: 10.1007/s12035-010-8131-7. Epub 2010 Apr 28. [PMID:20422316]
Butovich IA, Lukyanova SM, Bachmann C: Dihydroxydocosahexaenoic acids of the neuroprotectin D family: synthesis, structure, and inhibition of human 5-lipoxygenase. J Lipid Res. 2006 Nov;47(11):2462-74. Epub 2006 Aug 9. [PMID:16899822]
Serhan CN, Gotlinger K, Hong S, Lu Y, Siegelman J, Baer T, Yang R, Colgan SP, Petasis NA: Anti-inflammatory actions of neuroprotectin D1/protectin D1 and its natural stereoisomers: assignments of dihydroxy-containing docosatrienes. J Immunol. 2006 Feb 1;176(3):1848-59. [PMID:16424216]
Mas E, Croft KD, Zahra P, Barden A, Mori TA: Resolvins D1, D2, and other mediators of self-limited resolution of inflammation in human blood following n-3 fatty acid supplementation. Clin Chem. 2012 Oct;58(10):1476-84. Epub 2012 Aug 21. [PMID:22912397]
Chen CT, Kitson AP, Hopperton KE, Domenichiello AF, Trepanier MO, Lin LE, Ermini L, Post M, Thies F, Bazinet RP: Plasma non-esterified docosahexaenoic acid is the major pool supplying the brain. Sci Rep. 2015 Oct 29;5:15791. doi: 10.1038/srep15791. [PMID:26511533]
Pawlosky RJ, Hibbeln JR, Novotny JA, Salem N Jr: Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans. J Lipid Res. 2001 Aug;42(8):1257-65. [PMID:11483627]
Pawlosky RJ, Hibbeln JR, Salem N Jr: Compartmental analyses of plasma n-3 essential fatty acids among male and female smokers and nonsmokers. J Lipid Res. 2007 Apr;48(4):935-43. Epub 2007 Jan 17. [PMID:17234605]
Cederholm T, Salem N Jr, Palmblad J: omega-3 fatty acids in the prevention of cognitive decline in humans. Adv Nutr. 2013 Nov 6;4(6):672-6. doi: 10.3945/an.113.004556. eCollection 2013 Nov. [PMID:24228198]
Guesnet P, Alessandri JM: Docosahexaenoic acid (DHA) and the developing central nervous system (CNS) - Implications for dietary recommendations. Biochimie. 2011 Jan;93(1):7-12. doi: 10.1016/j.biochi.2010.05.005. Epub 2010 May 15. [PMID:20478353]
Kelley DS, Siegel D, Fedor DM, Adkins Y, Mackey BE: DHA supplementation decreases serum C-reactive protein and other markers of inflammation in hypertriglyceridemic men. J Nutr. 2009 Mar;139(3):495-501. doi: 10.3945/jn.108.100354. Epub 2009 Jan 21. [PMID:19158225]
Arterburn LM, Hall EB, Oken H: Distribution, interconversion, and dose response of n-3 fatty acids in humans. Am J Clin Nutr. 2006 Jun;83(6 Suppl):1467S-1476S. [PMID:16841856]
Groeger et al. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Nature Chemical Biology, doi: 10.1038/nchembio.367, published online 2 May 2010 http://www.nature.com/naturechemicalbiology

Explore Compound Types